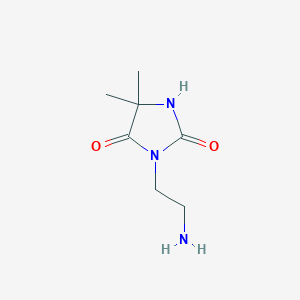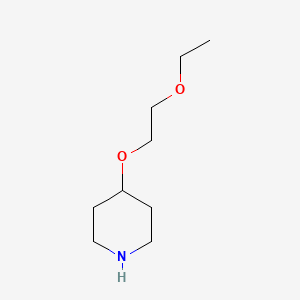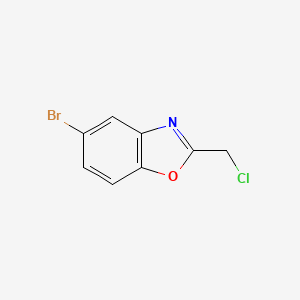
5-Bromo-2-methoxynicotinic acid
Übersicht
Beschreibung
5-Bromo-2-methoxynicotinic acid (5-Br-2-MeO-NA), also known as 5-bromonicotinic acid, is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 5-Br-2-MeO-NA is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of alcohol and other aldehydes. Inhibition of ALDH by 5-Br-2-MeO-NA has been used to study the role of aldehyde metabolism in various diseases, including cancer, diabetes, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
- Large-Scale Preparation : An improved method for large-scale preparation of 5-Bromo-2-hydroxynicotinic acid, a derivative of 5-Bromo-2-methoxynicotinic acid, has been developed. This process uses sodium hypobromite generated from sodium bromide and bleach solution, providing a safe and high-yield method without hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
- Industrial Process Scale-Up : A key intermediate for the synthesis of SGLT2 inhibitors (diabetes therapy), 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively from dimethyl terephthalate. This scalable process significantly reduces costs and increases yield (Zhang et al., 2022).
Biochemical Research and Applications
- Electrocatalytic Synthesis : The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes from compounds like 2-amino-5-bromopyridine, a related compound to this compound, has been studied. This synthesis occurs under mild conditions, showing potential for efficient biochemical production (Gennaro et al., 2004).
- Antiprotozoal Activity : Derivatives of 2-aminonicotinic acid, closely related to this compound, have been synthesized and tested for antiproliferative activity against human tumor cell lines, demonstrating potential as antiprotozoal agents (Liszkiewicz et al., 2003).
Antioxidant Properties
- Natural Antioxidants : Bromophenols, which are structurally similar to this compound, have been isolated from marine algae and exhibit potent antioxidant activities, stronger than some synthetic antioxidants. This suggests the potential of related compounds in food preservation and health applications (Li et al., 2011).
Safety and Hazards
5-Bromo-2-methoxynicotinic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Wirkmechanismus
Pharmacokinetics
. The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxynicotinic acid . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methoxynicotinic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, influencing their activity. The bromine atom in the compound can participate in halogen bonding, which can affect the binding affinity and specificity of the compound towards its target enzymes. Additionally, the methoxy group can engage in hydrogen bonding and hydrophobic interactions, further modulating the biochemical properties of the compound .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain kinases by binding to their active sites, preventing substrate phosphorylation. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional output of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound may lose its efficacy, and its degradation products could have different biological activities. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biological effects. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other metabolic intermediates, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-66-4 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)


